5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone
Description
5-{4-[(4-Bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a central pyridazinone core substituted with a phenyl group at position 6 and a piperazino-sulfonyl-4-bromophenyl moiety at position 5. The sulfonyl bridge links the piperazine ring to the 4-bromophenyl group, imparting distinct electronic and steric properties to the molecule.
Structurally, the bromine atom on the phenyl ring enhances lipophilicity and may influence receptor binding compared to chlorine or fluorine analogs. Pyridazinones are known for diverse pharmacological activities, including cardiotonic, analgesic, and anti-inflammatory effects, as seen in related compounds like emorfazone and levosimendan analogs .
Properties
IUPAC Name |
4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S/c21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHOUZWMEHWOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363438 | |
| Record name | 1R-1061 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4698-95-7 | |
| Record name | 1R-1061 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone, a compound belonging to the pyridazinone family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
- Molecular Formula : CHBrNOS
- Molecular Weight : 475.36 g/mol
- CAS Number : 4698-95-7
The compound features a sulfonamide group and a piperazine moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the chemical structure can enhance their efficacy against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .
Anti-inflammatory Effects
Pyridazinones, including this compound, have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These actions reduce the production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases. In particular, derivatives with specific substitutions at the 2-position have shown to possess enhanced anti-inflammatory effects without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Activity
The analgesic potential of this compound has been evaluated in various studies. It has been found to exhibit potent analgesic activity comparable to traditional analgesics like Emorfazone. The mechanism involves dual inhibition of COX and LOX pathways, which are crucial in pain signaling .
Antiplatelet Activity
This compound has also been studied for its antiplatelet effects. Modifications at the 5-position of the pyridazinone ring have been shown to influence platelet aggregation significantly. Certain derivatives have been identified as effective inhibitors of ADP-induced platelet aggregation, suggesting their potential use in managing thrombotic disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs differ in substituents on the phenyl ring, piperazine linker, or pyridazinone core. Key comparisons include:
Halogenated Aryl Groups
- 5-[4-(2,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-6-phenyl-3(2H)-pyridazinone (CAS 477863-54-0): Replaces the 4-bromophenyl group with a 2,4-dichlorophenyl moiety. Molecular formula: C₂₀H₁₈Cl₂N₄O₃S (MW 465.35) vs. the brominated analog’s estimated MW ~487.3. Dichlorination increases electronegativity but reduces steric bulk compared to bromine .
- 4-(4-Bromophenyl)-2-(4-chlorophenyl)-6-methyl-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone (10d): Features a pyrrolidinylcarbonyl group at position 5 and a 4-chlorophenyl substituent. IR C=O stretch at 1712 cm⁻¹, indicating distinct electronic environments compared to sulfonyl-linked analogs .
Piperazine Modifications
- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: Substitutes the sulfonyl-4-bromophenyl group with a 2-fluorophenylpiperazine. Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity vs. bromine .
Core Pyridazinone Derivatives
- Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): Lacks the piperazino-sulfonyl-aryl moiety but shares the pyridazinone core. Clinically used for pain/inflammation; lower potency compared to newer derivatives .
- Cardiotonic Pyridazinones (e.g., Compound 22 in ): Feature dihydropyridazinone cores with benzamide substituents. Exhibit activities comparable to levosimendan, suggesting the pyridazinone scaffold’s versatility in cardiovascular applications .
Pharmacological and Physicochemical Properties
*Estimated based on bromine substitution.
Spectral and Analytical Data
- IR Spectroscopy: Target Compound: Expected C=O stretch near 1680–1700 cm⁻¹ (pyridazinone carbonyl). Compound 10d: C=O at 1712 cm⁻¹ (pyrrolidinylcarbonyl) and 1622 cm⁻¹ (pyridazinone) .
- NMR :
Research Findings
- Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance receptor binding affinity in FPR ligands compared to chlorine or fluorine .
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups improve metabolic stability over carbonyl linkers, as seen in prolonged half-life studies of sulfonamide-containing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
